1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. Key structural features include:
- A 2-fluorobenzylthio substituent at position 1, introducing electron-withdrawing fluorine and sulfur-based lipophilicity.
- A carboxamide moiety at position 8, which may facilitate hydrogen bonding interactions in biological targets.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)17-9-10-19-21(11-17)31-24(30(23(19)33)13-16(3)4)28-29-25(31)34-14-18-7-5-6-8-20(18)26/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBWKZUNJTWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4F)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1114877-29-0 |
| Molecular Formula | C25H28FN5O2S |
| Molecular Weight | 481.6 g/mol |
Structural Characteristics
The compound features a triazoloquinazoline core, which is known for various biological activities. The presence of the fluorobenzyl group and diisobutyl substituents are hypothesized to enhance its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds structurally similar to our target compound have shown significant cytotoxicity against various cancer cell lines:
- Hepatocellular Carcinoma (HePG-2)
- Mammary Gland Breast Cancer (MCF-7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT-116)
In a comparative study, derivatives of triazoloquinazolines exhibited moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
The proposed mechanism includes:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce G2/M phase arrest in cancer cells, further promoting apoptotic pathways .
Comparative Efficacy
A summary of relevant findings on similar compounds is provided below:
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | HCT-116 | 17.35 | DNA intercalation |
| Compound 7 | HePG-2 | 29.47 | Topoisomerase II inhibition |
| Compound 16 | HCT-116 | 2.44 | DNA binding |
These findings suggest that modifications in the molecular structure can significantly influence biological activity.
Study on Triazoloquinazolines
A study published in Archiv Der Pharmazie evaluated several triazoloquinazoline derivatives for their anticancer activity. The results indicated that specific substitutions at the quinazoline ring led to enhanced cytotoxicity against HCT-116 cells compared to others . This underscores the importance of structural modifications in enhancing biological efficacy.
Synthesis and Evaluation
Another study focused on synthesizing novel triazoloquinazolines and assessing their biological activity against various cancer types. The synthesized compounds demonstrated promising results, with some achieving IC50 values as low as 6.29 µM against HepG2 cells . This highlights the potential of our target compound in similar applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The most closely related compound in the evidence is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). A comparative analysis is outlined below:
| Feature | Target Compound | 3-Chlorobenzyl Analogue |
|---|---|---|
| Position 1 Substituent | 2-Fluorobenzylthio | 3-Chlorobenzyl |
| Halogen Effects | Fluorine (electron-withdrawing, smaller) | Chlorine (electron-withdrawing, bulkier) |
| Core Oxidation State | 5-Oxo-4,5-dihydro | 1,5-Dioxo-1,2,4,5-tetrahydro |
| Potential Implications | Enhanced metabolic stability (F vs. Cl) | Possible increased lipophilicity (Cl) |
The fluorine atom in the target compound may improve metabolic stability compared to chlorine due to reduced susceptibility to oxidative metabolism. Conversely, the chlorine substituent in the analogue could enhance binding affinity to hydrophobic pockets in target proteins .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. A key intermediate, the triazoloquinazoline core, is often formed using azide coupling or DCC-mediated reactions under controlled temperatures (70–80°C) in PEG-400 solvent systems. Catalysts like Bleaching Earth Clay (pH 12.5) improve yield, while TLC monitoring ensures reaction completion . Precise stoichiometry of substituents (e.g., 2-fluorobenzyl thioether) is critical to avoid side products. Post-synthesis purification via recrystallization in aqueous acetic acid is recommended .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H NMR : Identifies substituent environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, isobutyl CH₃ at δ 0.9–1.1 ppm) .
- IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) groups .
- Elemental Analysis : Validates molecular formula accuracy (±0.3% tolerance) . Cross-referencing with computational models (e.g., DFT) enhances interpretation .
Q. What strategies are recommended for assessing purity and stability during storage?
Use HPLC with UV detection (λ = 254 nm) to quantify purity (>95%). Stability studies under varied temperatures (4°C, 25°C) and humidity levels (40–80% RH) should be conducted. Store the compound in airtight containers with desiccants, away from light, to prevent thioether oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict nucleophilic/electrophilic sites. For example, the fluorobenzyl group’s electron-withdrawing effect reduces electron density at the triazole ring, enhancing electrophilicity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as histamine H₁ receptors, to rationalize activity .
Q. What experimental design principles resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency under standardized assays (e.g., microplate-based H1-antihistamine screens) .
- Control for Substituent Effects : Vary the fluorobenzyl or isobutyl groups to isolate structure-activity relationships (SAR). For example, replacing 2-fluorobenzyl with 4-fluorobenzyl may alter membrane permeability .
- Statistical Modeling : Apply ANOVA or Design of Experiments (DoE) to identify significant variables (e.g., pH, solvent polarity) .
Q. How can synthetic challenges in multi-step reactions be mitigated to improve yield?
- Optimize Coupling Steps : Use DCC/HOBt for amide bond formation to minimize racemization .
- Catalyst Screening : Test alternatives like DMAP or polymer-supported catalysts for thioether formation .
- In-Line Analytics : Implement flow chemistry with real-time FTIR to monitor intermediates .
Q. What structural modifications enhance the compound’s pharmacological profile while reducing toxicity?
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 3,4-difluorobenzyl) to improve metabolic stability .
- Isobutyl Chain Optimization : Replace with cyclopropylmethyl groups to reduce hepatotoxicity risks .
- Triazole Ring Modifications : Substitute sulfur with selenium to modulate redox activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and validate with positive controls (e.g., ciprofloxacin). Cross-reference with computational ADMET models to rule out false positives from aggregation artifacts .
Q. Why do spectral data (e.g., NMR shifts) vary between synthetic batches?
Batch-to-batch variations often stem from residual solvents or tautomeric equilibria. Use deuterated DMSO for NMR to stabilize tautomers. High-resolution MS (HRMS) can detect trace impurities (<0.1%). Reproduce results across ≥3 independent syntheses .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate Formation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
